molecular formula C21H22N4O3 B3015410 3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 2034582-31-3

3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B3015410
CAS No.: 2034582-31-3
M. Wt: 378.432
InChI Key: WUDXLSVJGGHDNN-UHFFFAOYSA-N
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Description

3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a piperazine ring, which is further functionalized with a cyclopropyl-methyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions to form the chromen-2-one structure.

    Introduction of the Piperazine Ring: The chromen-2-one intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-carbonyl linkage.

    Attachment of the Pyrazolyl Group: The final step involves the reaction of the piperazine intermediate with 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, again using a coupling agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen-2-one core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the carbonyl group in the piperazine-carbonyl linkage can yield alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-4-one: Similar structure but with a different substitution pattern on the chromen core.

    3-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-2H-chromen-2-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

The unique combination of the chromen-2-one core with the piperazine and pyrazolyl groups gives this compound distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-23-19(13-17(22-23)14-6-7-14)24-8-10-25(11-9-24)20(26)16-12-15-4-2-3-5-18(15)28-21(16)27/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDXLSVJGGHDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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